Cas no 1270565-62-2 (2-(2,6-difluoro-3-nitrophenyl)azetidine)
2-(2,6-difluoro-3-nitrophenyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 2-(2,6-difluoro-3-nitrophenyl)azetidine
- EN300-1836678
- 1270565-62-2
-
- Inchi: 1S/C9H8F2N2O2/c10-5-1-2-7(13(14)15)9(11)8(5)6-3-4-12-6/h1-2,6,12H,3-4H2
- InChI Key: WJNVAZXUWTWYLT-UHFFFAOYSA-N
- SMILES: FC1C(=CC=C(C=1C1CCN1)F)[N+](=O)[O-]
Computed Properties
- Exact Mass: 214.05538383g/mol
- Monoisotopic Mass: 214.05538383g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 57.8Ų
2-(2,6-difluoro-3-nitrophenyl)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1836678-1g |
2-(2,6-difluoro-3-nitrophenyl)azetidine |
1270565-62-2 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1836678-5g |
2-(2,6-difluoro-3-nitrophenyl)azetidine |
1270565-62-2 | 5g |
$3687.0 | 2023-09-19 | ||
| Enamine | EN300-1836678-10g |
2-(2,6-difluoro-3-nitrophenyl)azetidine |
1270565-62-2 | 10g |
$5467.0 | 2023-09-19 | ||
| Enamine | EN300-1836678-0.05g |
2-(2,6-difluoro-3-nitrophenyl)azetidine |
1270565-62-2 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1836678-0.1g |
2-(2,6-difluoro-3-nitrophenyl)azetidine |
1270565-62-2 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1836678-0.25g |
2-(2,6-difluoro-3-nitrophenyl)azetidine |
1270565-62-2 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1836678-0.5g |
2-(2,6-difluoro-3-nitrophenyl)azetidine |
1270565-62-2 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1836678-1.0g |
2-(2,6-difluoro-3-nitrophenyl)azetidine |
1270565-62-2 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1836678-2.5g |
2-(2,6-difluoro-3-nitrophenyl)azetidine |
1270565-62-2 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1836678-5.0g |
2-(2,6-difluoro-3-nitrophenyl)azetidine |
1270565-62-2 | 5g |
$3687.0 | 2023-06-02 |
2-(2,6-difluoro-3-nitrophenyl)azetidine Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2-(2,6-difluoro-3-nitrophenyl)azetidine
Introduction to 2-(2,6-difluoro-3-nitrophenyl)azetidine (CAS No. 1270565-62-2)
2-(2,6-difluoro-3-nitrophenyl)azetidine (CAS No. 1270565-62-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, combines a nitro group and fluoro substituents with an azetidine ring, making it a promising candidate for further exploration in drug discovery and development. The presence of both electron-withdrawing and electron-donating groups in its molecular structure suggests potential applications in modulating biological pathways and interactions.
The nitrophenyl moiety is a well-studied pharmacophore in medicinal chemistry, known for its ability to influence the electronic properties of adjacent functional groups. In 2-(2,6-difluoro-3-nitrophenyl)azetidine, the fluoro substituents at the 2 and 6 positions of the phenyl ring enhance the compound's metabolic stability while also introducing additional electronic effects. These modifications can significantly alter the compound's binding affinity to biological targets, making it a versatile scaffold for designing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of 2-(2,6-difluoro-3-nitrophenyl)azetidine with greater accuracy. Studies have indicated that this compound exhibits potential as an intermediate in the synthesis of more complex molecules with targeted biological activities. The azetidine ring, a five-membered heterocycle, is particularly interesting due to its ability to mimic certain natural product scaffolds and its potential to interact with biological receptors in unique ways.
In the context of modern drug discovery, 2-(2,6-difluoro-3-nitrophenyl)azetidine represents a valuable building block for exploring new therapeutic modalities. Its structural features make it amenable to modifications that could enhance its solubility, bioavailability, and target specificity. Researchers are currently investigating its potential applications in treating various diseases by leveraging its unique chemical properties.
The synthesis of 2-(2,6-difluoro-3-nitrophenyl)azetidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms and nitro groups necessitates careful optimization to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing both cost and environmental impact.
One of the most exciting areas of research involving 2-(2,6-difluoro-3-nitrophenyl)azetidine is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. The structural features of this compound make it a promising candidate for disrupting aberrant kinase activity without affecting normal cellular processes.
Furthermore, the fluoro and nitro substituents in 2-(2,6-difluoro-3-nitrophenyl)azetidine contribute to its ability to interact with biological targets through multiple mechanisms. These groups can influence hydrogen bonding interactions, hydrophobic effects, and electronic distributions at the binding site. Such versatility makes this compound an attractive candidate for developing drugs with enhanced efficacy and reduced side effects.
Recent preclinical studies have demonstrated promising results when using derivatives of azetidine scaffolds in therapeutic contexts. These studies highlight the potential of compounds like 2-(2,6-difluoro-3-nitrophenyl)azetidine as lead candidates for further development into clinical agents. The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design has accelerated the process of identifying promising drug candidates from complex chemical libraries.
The role of fluorine atoms in pharmaceuticals cannot be overstated. Their presence can significantly alter a molecule's pharmacological properties by influencing metabolic stability, lipophilicity, and binding affinity. In 2-(2,6-difluoro-3-nitrophenyl)azetidine, the strategic placement of fluorine atoms enhances these effects while maintaining overall molecular integrity. This balance is crucial for developing drugs that are both effective and safe for human use.
In conclusion, 2-(2,6-difluoro-3-nitrophenyl)azetidine (CAS No. 1270565-62-2) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is poised to play an important role in future drug development efforts.
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